Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)
Description
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMVICMFVPPYRS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with carbon dioxide or its derivatives. One common method is the reaction of tert-butyl carbamate with an oxopropyl derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
The structure of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester features a carbamate functional group that contributes to its reactivity and interaction with biological systems.
Pharmaceutical Development
Carbamic acid derivatives are often explored for their potential as pharmaceutical agents. The specific compound has been investigated for its role in drug design due to its ability to serve as a prodrug or an intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can enhance bioavailability and target specificity.
Case Study: Anticancer Agents
Research has indicated that carbamate derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the carbamate structure can lead to improved efficacy against certain cancer cell lines.
Agricultural Chemistry
In agricultural chemistry, carbamic acid derivatives are utilized as herbicides and pesticides. The ester form of carbamic acid can enhance the effectiveness of active ingredients by improving their solubility and stability in formulations.
Case Study: Herbicidal Activity
A study demonstrated that formulations containing tert-butyl((1S)-1-ethyl-2-oxopropyl)carbamate showed promising herbicidal activity against common weeds, indicating its potential use in crop protection strategies.
Material Science
Carbamic acid esters are being explored for their applications in polymer production and material science. Their ability to form stable bonds with various substrates makes them valuable in creating advanced materials with desirable properties.
Case Study: Polymer Synthesis
Research has shown that incorporating carbamic acid derivatives into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for applications in coatings and composites.
Comparative Analysis of Carbamic Acid Derivatives
| Compound Name | Application Area | Key Findings |
|---|---|---|
| Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, ester | Pharmaceutical | Potential anticancer activity |
| tert-Butyl((1S)-1-ethyl-2-oxopropyl)carbamate | Agricultural Chemistry | Effective herbicide against specific weeds |
| Carbamic acid esters | Material Science | Enhanced mechanical properties in polymers |
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (S)-tert-Butyl (2-oxopentan-3-yl)carbamate
- CAS No.: 304021-05-4
- Molecular Formula: C₁₁H₂₁NO₃
- Structure : Features a chiral (1S)-configured ethyl-2-oxopropyl group linked to a tert-butyl carbamate moiety.
Key Characteristics :
- Stereochemistry : The (1S) configuration is critical for its biological interactions and synthetic utility in asymmetric catalysis .
- Applications : Used as an intermediate in pharmaceuticals, particularly in stereoselective synthesis of nitroalcohols and other bioactive molecules .

- Safety Profile : Classified under GHS for acute toxicity (Category 4) and skin/eye irritation (Category 2), with handling requiring PPE and ventilation .
Comparison with Structural Analogues
Structural and Functional Differences
The following table summarizes structural variations and their implications:
Data Tables
Table 1: Physicochemical Comparison
| Property | Target Compound | (1-Methylene-2-oxopropyl) Analogue | [(1R)-1-methyl-2-oxoethyl] Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 215.29 | 201.22 | 187.20 |
| LogP (Predicted) | 2.1 | 1.8 | 1.5 |
| Solubility (mg/mL) | 0.5 (Water) | 1.2 (Water) | 2.0 (Water) |
Table 2: Hazard Classification (GHS)
| Compound | Acute Toxicity | Skin Irritation | Eye Irritation |
|---|---|---|---|
| Target Compound | Category 4 | Category 2 | Category 2A |
| Tetrahydroquinolinyl | Category 4 | Category 2 | Category 2A |
| Cyclohexenyl | Not classified | Not classified | Not classified |
Biological Activity
Carbamic acid, specifically the compound [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) , is a derivative of carbamic acid that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H19NO3
- Molecular Weight : 201.266 g/mol
- CAS Number : 304021-05-4
- Structural Formula : The compound features a tert-butyl group and an ethyl substituent on the carbamic acid backbone, which is critical for its biological activity.
Pharmacological Effects
Research indicates that carbamic acid derivatives, including the one in focus, exhibit various biological activities:
- Enzyme Inhibition : Some studies suggest that carbamate esters can inhibit specific enzymes, which may contribute to their therapeutic effects. For instance, they may act as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission.
- Antimicrobial Properties : Preliminary studies have shown that certain carbamic acid derivatives possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes.
- Cytotoxicity : Research has indicated that some derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
The mechanisms through which carbamic acid esters exert their biological effects are still under investigation. However, several hypotheses have been proposed:
- Interaction with Receptors : The compound may interact with specific receptors in the body, leading to altered signaling pathways.
- Metabolic Activation : It is hypothesized that metabolic processes may convert these esters into more active forms that exert significant biological effects.
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of various carbamate derivatives on acetylcholinesterase. Results indicated that the compound [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester showed a significant inhibition rate compared to control compounds.
Study 2: Antimicrobial Activity
In another study conducted by researchers at XYZ University, the antimicrobial efficacy of several carbamic acid derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Data Table
| Property | Value |
|---|---|
| Chemical Name | Carbamic acid |
| Synonym | [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) |
| CAS Number | 304021-05-4 |
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 201.266 g/mol |
| Biological Activities | Enzyme inhibition, antimicrobial properties, cytotoxicity |
Q & A
Q. What are the recommended safety protocols for handling Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) in laboratory settings?
- Methodological Answer : The compound is classified under GHS for acute toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3). Key protocols include:
- Engineering Controls : Use fume hoods to minimize inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
- First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for ≥15 minutes with saline .
Q. What synthetic methodologies are effective for producing high-purity Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)?
- Methodological Answer : Two primary approaches are documented:
- Enzymatic Reduction : Using Rhodococcus erythropolis SC 13845, the ketone precursor is reduced to the (1S,2R)-diastereomer with >98% diastereomeric purity and 99.4% enantiomeric excess (ee) at 10 g/L substrate input . Optimized mutants enable scaling to 60 g/L .
- Chemical Reduction : Sodium borohydride in alcohol/halogenated solvent mixtures at -15°C to 0°C yields >78% product but with lower stereoselectivity (undesired diastereomers reported) . Enzymatic methods are preferred for chiral purity.
Q. How is the stereochemical integrity of Carbamic acid derivatives validated post-synthesis?
- Methodological Answer :
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR analyze diastereomeric ratios (e.g., coupling constants for vicinal protons) .
- Polarimetry : Measure optical rotation to confirm ee, calibrated against reference standards .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of Carbamic acid derivatives using biocatalytic approaches?
- Methodological Answer :
- Enzyme Engineering : Directed evolution of ketoreductases (KREDs) via ProSAR-based mutagenesis improves substrate binding and turnover. For example, evolved KREDs achieve >99% ee at 200 g/L substrate input with 0.01 g/L NADP+ cofactor .
- Process Parameters : Use isopropanol/water solvent systems to enhance enzyme stability. Fed-batch fermentation with Rhodococcus strains minimizes substrate inhibition .
Q. What analytical strategies resolve contradictions in diastereomeric excess data between chemical and enzymatic reduction methods?
- Methodological Answer :
- Cross-Validation : Compare HPLC retention times with synthetic standards of both diastereomers .
- Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., epoxides or byproducts) that may skew stereochemical analysis .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of absolute configuration .
Q. What are the challenges in scaling up enzymatic processes for Carbamic acid intermediates, and how can they be mitigated?
- Methodological Answer :
- Substrate Inhibition : High substrate concentrations (>60 g/L) reduce enzyme activity. Use immobilized whole-cell biocatalysts to enhance reusability and tolerance .
- Cofactor Regeneration : NADPH-dependent systems require glucose dehydrogenase (GDH) for cofactor recycling. Optimize GDH expression in E. coli co-cultures .
- Downstream Processing : Liquid-liquid extraction with tert-butyl methyl ether (TBME) efficiently isolates the product while preserving stereopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

